

Technical Guide: H-NMR Stereochemical Assignment of trans-3-Hydroxy-4-methylpiperidine HCl

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Compound of Interest

Compound Name:	<i>trans</i> -3-Hydroxy-4-methylpiperidine hydrochloride
CAS No.:	176966-88-4
Cat. No.:	B3367415

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Executive Summary & Application Context

The *trans*-3-hydroxy-4-methylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a chiral building block for Janus kinase (JAK) inhibitors and various G-protein coupled receptor (GPCR) ligands.

In drug development, the specific stereochemical configuration (*trans* vs. *cis*) dictates biological potency. This guide provides an objective, data-driven framework for verifying the *trans*-diequatorial configuration of 3-hydroxy-4-methylpiperidine hydrochloride using ¹H-NMR. It compares this "product" against its primary "alternative"—the *cis*-diastereomer—and delineates the spectral shifts observed between the hydrochloride salt and the free base.

Experimental Methodology

To ensure reproducible spectral data, the following protocol minimizes solvent-induced conformational changes and exchange broadening.

Sample Preparation Protocol

- Mass: 10–15 mg of trans-3-hydroxy-4-methylpiperidine HCl.
- Solvent Selection:
 - Primary (D₂O): Preferred for HCl salts. Eliminates exchangeable protons (OH, NH₂⁺), simplifying the spectrum to the carbon backbone.
 - Secondary (DMSO-d₆): Used if observation of hydroxyl/ammonium protons is required for hydrogen bonding studies.
- Volume: 0.6 mL (standard 5 mm tube).
- Reference: TMS (0.00 ppm) or residual solvent peak (HDO @ 4.79 ppm).

Acquisition Parameters[1]

- Field Strength:
400 MHz (Essential for resolving H3/H4 multiplets).
- Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
- Scans (NS): 16–32 (Sufficient for >10 mg sample).
- Relaxation Delay (D1): 1.0 s (Increase to 5.0 s if accurate integration of the methyl doublet is critical).

Comparative Analysis: Trans (Target) vs. Cis (Alternative)

The definitive differentiation between trans and cis isomers in six-membered heterocycles relies on the Karplus Relationship. In the trans-isomer, the substituents (3-OH and 4-Me) prefer the diequatorial orientation to avoid steric strain, placing the vicinal protons (H3 and H4) in a trans-diaxial arrangement.

Spectral Performance Data (D₂O)

Feature	Target: trans-Isomer	Alternative: cis-Isomer	Mechanistic Cause
H3 Splitting	Large Multiplet (ddd)	Narrow Multiplet (q-like)	H3 is axial in trans; equatorial in cis.
Coupling	8.0 – 11.0 Hz	2.0 – 5.0 Hz	Karplus relation: (trans) vs. (cis).
H4 Shift	Upfield (~1.4 - 1.6 ppm)	Downfield shift	Axial protons are shielded relative to equatorial.
Methyl Group	Doublet (Hz)	Doublet (Hz)	Methyl is equatorial in both stable conformers.

The "Golden Rule" of Assignment

The critical discriminator is the coupling constant between the carbinol proton (H3) and the methine proton (H4).

- Observation: If the signal for H3 (typically ~3.5–3.8 ppm) exhibits a large splitting of >8 Hz, the protons are trans-diaxial.
- Conclusion: The substituents are diequatorial, confirming the trans-configuration.

Comparative Analysis: HCl Salt vs. Free Base

Process chemists often monitor the salt formation step. The conversion from Free Base to Hydrochloride Salt induces predictable chemical shift perturbations (Deshielding Effect).

Chemical Shift Perturbation Table

Proton Position	Free Base (ppm)	HCl Salt (ppm)	(Shift)	Explanation
H2, H6 (to N)	2.8 – 3.1	3.3 – 3.6	+0.5 ppm	Protonation of N creates a positive charge, withdrawing electron density (deshielding).
H3 (Carbinol)	3.2 – 3.4	3.6 – 3.9	+0.4 ppm	Inductive effect of the ammonium cation.
H4 (Methine)	1.2 – 1.4	1.6 – 1.8	+0.3 ppm	Weak inductive effect (beta-position).
4-Me (Methyl)	0.90	0.95 – 1.0	+0.1 ppm	Minimal effect due to distance from Nitrogen.

“

Note: In D_2O , the acidic protons (

and

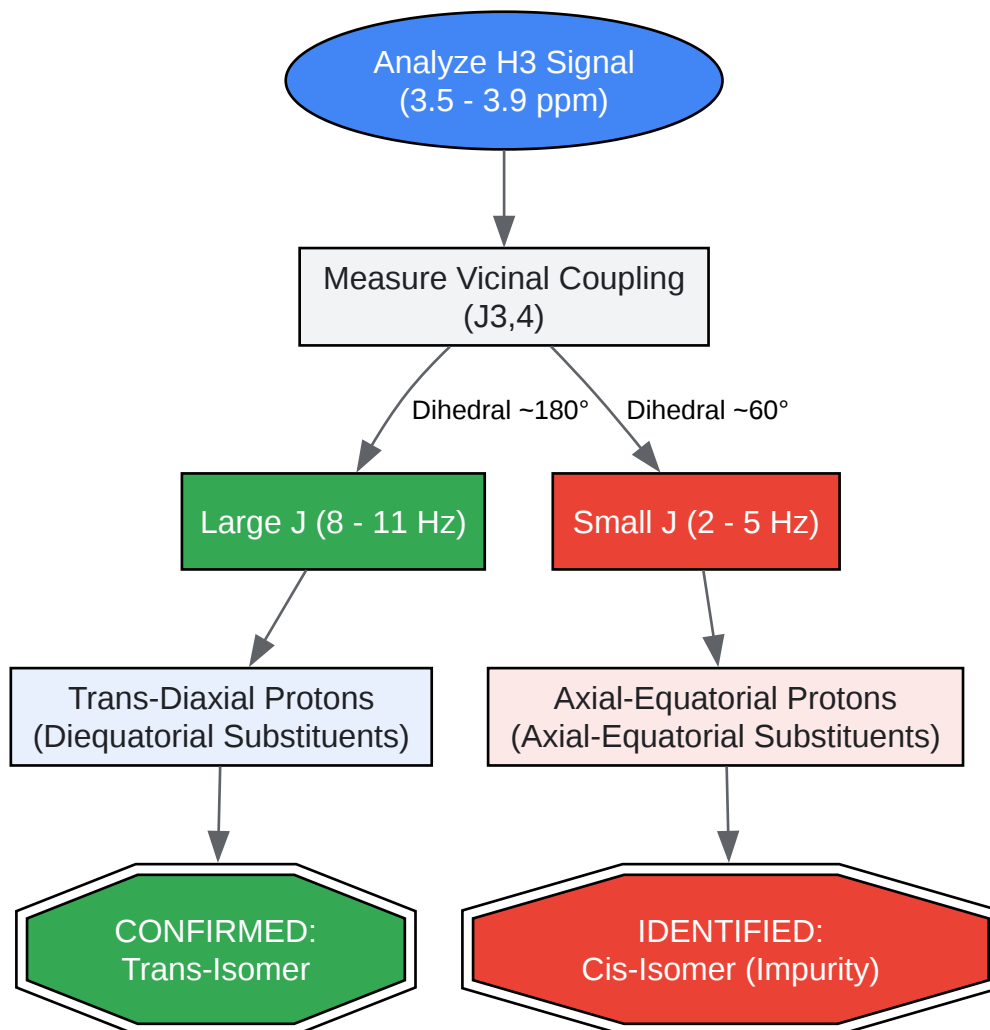
) exchange with deuterium and disappear. In $DMSO-d_6$, the

typically appears as two broad singlets at 8.0–9.5 ppm.

Structural Logic & Signaling Pathways

The following diagrams illustrate the logical workflow for assignment and the conformational basis of the analysis.

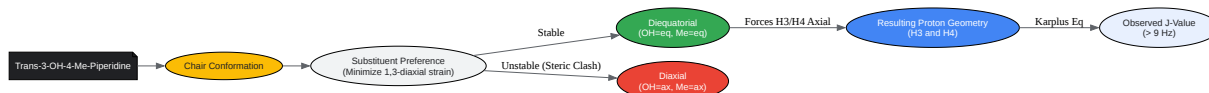
Stereochemical Decision Tree



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Figure 1: Decision tree for assigning stereochemistry based on H3-H4 coupling constants.

Conformational Analysis (Karplus Logic)



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Figure 2: Logical flow linking thermodynamic stability to observed NMR parameters.

Detailed Spectral Assignment (Reference Data)

Based on standard piperidine derivatives in D₂O:

- 0.96 ppm (d, 3H,
Hz): Methyl group at C4.
- 1.50 – 1.65 ppm (m, 1H): H4 (methine).
- 1.75 – 1.90 ppm (m, 1H): H5 axial.
- 2.10 – 2.20 ppm (m, 1H): H5 equatorial.
- 2.90 – 3.10 ppm (t, 1H): H2 axial (large geminal coupling).
- 3.35 – 3.50 ppm (m, 2H): H6 axial + H6 equatorial.
- 3.75 ppm (ddd, 1H,
Hz): H3 (Carbinol).
 - Note: The 10.5 Hz coupling corresponds to the
(trans-diaxial) interaction, confirming the structure.

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